Journal Name:Studies in Conservation
Journal ISSN:0039-3630
IF:0.847
Journal Website:http://www.tandfonline.com/loi/ysic20
Year of Origin:0
Publisher:Maney Publishing
Number of Articles Per Year:127
Publishing Cycle:Quarterly
OA or Not:Not
One-pot synthesis and fluorescent property of novel syringaldehyde α-aminophosphonate derivatives
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-03-16 , DOI: 10.1080/10426507.2023.2187798
AbstractSeven novel syringaldehyde α-aminophosphonate derivatives (1–7) were synthesized based on syringaldehyde together with different aryl amines and diethyl phosphite in a one-pot, solvent free, and catalyst free reaction. All of the obtained compounds were characterized by analysis of their 1H NMR and 13C NMR, IR spectra, and FT mass spectra. The UV and fluorescence emission spectra of 1–7 were investigated in the concentration range of 0.1–250 μM. As the results, the maximum emission wavelength of 1–7 was observed between 600 and 700 nm under the exciting wavelength of 250 nm for 1–5 and 300 nm for 6 and 7. The emission intensity is the strongest at a concentration of 60 μM for 2, 3, and 5–7, 30 μM for 1, and 0.1 μM for 4.
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Effects of seed crystal concentration, pH, and stirring rate on ammonium sulfate crystallization under the action of ammonium nitrate
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-03-08 , DOI: 10.1080/10426507.2023.2175828
AbstractIn order to explore the effect of ammonium nitrate on the crystallization of ammonium sulfate mother liquor, this paper selected crystal seed, pH and stirring rate as the influencing factors, and studied the changes of average particle size, morphology and phase structure of ammonium sulfate crystals under the action of ammonium nitrate. When the seed crystal concentration was 1%–2%, the solute growth of the mixed solution could effectively reduce the supersaturation during the evaporation process, and the crystal growth did not generate new crystal nuclei, interfering with the crystallization process. A pH value of 4–5 promotes solvent/crystal surface interaction and crystal surface growth, which is beneficial for obtaining high-quality crystals. At a stirring rate of 200–300 r/min, the nucleation rate and secondary nucleation were improved, which is conducive to solid–liquid separation.
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Phospha-Mannich reactions of phosphinous acids R2P–OH and their derivatives
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-07-20 , DOI: 10.1080/10426507.2023.2235054
AbstractSecondary phosphine oxides R2P(O)H are a relatively stable tautomeric form of secondary phosphinous acids R2P–OH that with imine/iminium species, or their donors, form compounds with a P(O)–Csp3–N linkage (the phospha-Mannich reaction). These can be referred to as (α-aminoalkyl)phosphine oxides, (α-phosphinoylalkyl)amines, or P(O),N-acetals. Compared to P–Csp3–N linkages of P,N-acetals, products of phospha-Mannich reactions involving secondary phosphines R2PH, the P(O)–Csp3–N linkage is significantly more stable that allows for many examples of α-functionalized P(O),N-acetals and α-phosphinoylated N-heterocycles, whereas such examples for P,N-acetals are rare. Trivalent derivatives of phosphinous acids such as halides R2P–Hal, esters R2P–OR’ (phosphinites), amides R2P–NR’2 (aminophosphines), and phosphides R2P–PR’2 (biphosphines) also participate in Mannich-type reactions with mechanisms depending on the reactants. The phosphinous halides and esters react with (α-alkoxyalkyl)amines (N,O-acetals) and (α-haloalkyl)amines (N,Hal-acetals), respectively, via Arbuzov-type intermediates that are rearranged into P(O),N-acetals and alkyl halides (Arbuzov rearrangement). Furthermore, unlike phospha-Mannich reactions involving phosphines, secondary phosphine oxides and P(O),N-acetals are less sensitive to oxidation, and imines/iminium species can be generated not only under conventional Mannich conditions, i.e., from N,E-acetals (E = OH, O, N, halogen, etc.), but also, for example, by oxidation of α-C-atom of amines, or by oxidation of alcohols to aldehydes that than form imines/iminium species with amines.
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Crystal structure of selenium-substituted acetylacetonates of boron difluoride
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-07-12 , DOI: 10.1080/10426507.2023.2232920
AbstractThe molecular and crystal structure of boron difluoride acetylacetonates containing selenophenyl (1), diselenide (2) and selenocyanate groups (3) at the central carbon atom (γ) has been determined. As a result of comparing the structure of selenium- and sulfur-substituted complexes, it is shown that the replacement of a sulfur atom with a selenium atom practically does not change the relative position of substituents and chelate cycles, as well as the values of the main angles. The packing of complexes 2 and 3 in crystals repeats the packing of sulfur-containing analogues. For phenyl-substituted selenide and sulfide, the crystals are not isostructural. In the diselenide complex 2 molecules crystallize in pairs with one chelate cycle of each molecule participating in pair formation. The pairs are linked by an interaction similar to the stacking interaction. The second chelate cycle of each molecule in the pair does not participate in intermolecular interactions. In the acetylacetonate complexes studied, the chelate rings are not planar. These cycles have a “boat” conformation. The magnitude of bending of the cycle is determined by intermolecular interactions.
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Synthesis, crystal structure, spectroscopic, and Hirshfeld surface study of a new functionalized α-hydroxyphosphonate complex of tin(IV) chloride
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-07-10 , DOI: 10.1080/10426507.2023.2222868
AbstractA new octahedral [SnCl4L·H2O] complex (L = γ-keto allyl phosphonate) (1) was prepared and characterized by multinuclear (1H, 13C, 31P, and 119Sn) NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction. The NMR data show that, in solution, the complex exclusively exists in trans isomeric form. The solution structure was confirmed by 119Sn NMR spectrum, showing a single triplet corresponding to the trans isomer. The effect of distant substituent on the metal–ligand interaction was investigated and compared to closely related tin–phosphoryl complexes. The crystal structure is stabilized by strong O-H···Cl hydrogen bonds forming layers of dimers with absence of π–π interactions. The Hirshfeld surface analysis confirms the interactions involving hydrogen atoms in the complex by the higher percentage of H···H (41.1%) and Cl···H/H···Cl (40%) interactions.
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Polymorphism in pentaerythritol-derived ferrocenyl dithiophosphonates with intramolecular S-S coupling: a structural and computational study
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-06-20 , DOI: 10.1080/10426507.2023.2222871
AbstractFour new polymorphs (1–4) of pentaerythritol-derived ferrocenyl S-S coupled dithiophosphonates were obtained. The four polymorphs all crystallized in the monoclinic system but different space groups. Notable differences between polymorphs 3 and 4 lie in their respective unit cell parameters; a fifth polymorph 5 of the same compound crystallized in the orthorhombic system and was previously reported by us. Structural deviations between polymorphs were performed by molecular overlays and the statistical values were expressed as root mean square deviation (RMSD). The highest structural deviations were between polymorphs 1 & 4 and 2 & 4 with an RMSD of about 1.0 while polymorphs 3 & 4 had a smaller difference with an RMSD of about 0.25. The solid-state molecular organization in the five polymorphs was also studied and discussed in terms of molecular conformation, crystal packing and hydrogen-bonded networks. Polymorphs 1–5 contain a variety of intermolecular and intramolecular non-classical hydrogen bonding interactions which form hydrogen-bonded supramolecular architectures. In all polymorphs, these hydrogen bond interactions were between the hydrogen atoms of the substituted and unsubstituted ferrocenyl moiety and the adjoining sulfur atoms of the dithiophosphonate group. A DFT geometry optimization found that 2 had the lowest energy and verified the molecular overlay. The reactivity indices further proved 2 to be the most reactive.
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Silicon and growth regulator induced defence against maize fall armyworm, Spodoptera frugiperda (J.E. Smith)
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-06-15 , DOI: 10.1080/10426507.2023.2222207
AbstractA microplot field experiment was conducted to study the effect of silicon sources and growth regulator against maize fall armyworm, Spodoptera frugiperda at Thoppur village of Virudhunagar district during Rabi, 2021-22. Basal application of different doses of calcium silicate and foliar application of silicic acid and potassium silicate were carried out. The results revealed that 150 kg of calcium silicate/ha + 0.2% silicic acid at 15 d after sowing (DAS) + 50 ppm GA at 30 DAS was found to be effective in reducing fall armyworm (FAW) population (1.23 larvae/plant) followed by treatment with 75 kg of calcium silicate/ha + 0.2% silicic acid at 15 DAS + 50 ppm GA at 30 DAS (1.27 larvae/plant). Regarding leaf and cob damage, the treatment with 150 kg of calcium silicate/ha + 0.2% silicic acid at 15 DAS + 50 ppm GA at 30 DAS was found to be most effective and significantly superior over all other treatments by recording lowest mean leaf damage score of 1.63/plant and mean cob damage score of 1.13/plant followed by the treatment with 75 kg of calcium silicate/ha + 0.2% silicic acid at 15 DAS + 50 ppm GA at 30 DAS with 1.66 leaf score/plant and 1.35 cob score/plant.
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AlC3 monolayer as an efficient adsorbent for removal of edifenphos molecule: a density functional theory study
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-05-16 , DOI: 10.1080/10426507.2023.2211193
AbstractIn the current research study, the adsorbent efficacy of an aluminum carbide (AlC3) nanosheet for edifenphos fungicide is assessed for the first time. To explore the efficacy of AlC3 as an adsorbent system, several essential properties of edifenphos, AlC3, and the complex of edifenphos-AlC3 are investigated. Edifenphos has an interaction through its -P = O group with the Al atoms of AlC3 with adsorption energy (Eads) of approximately −34.46 kcal/mol. The charge-transfer process is investigated by carrying out the LUMO-HOMO analysis, which is further supported by the NBO analysis. The net value of charge transfer from the edifenphos to AlC3 in the most stable complex is about 0.526 e. In addition, during edifenphos adsorption on the AlC3 surface the energy gap (Eg) of AlC3 was reduced from 2.25 to 1.17 eV. Also, the solvation energy (Esol) values of edifenphos@AlC3 are calculated to be −40.29 kcal/mol, which indicates that edifenphos@AlC3 is stabilized by water via spontaneous solvation. Overall, the results demonstrate that AlC3 can be employed as an effective adsorbent system for edifenphos to treat different forms of wastewater.
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Environmentally benign synthesis, molecular docking study, and ADME prediction of some novel aryl sulfones containing cyclic imide moiety as antimicrobial agents
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-05-12 , DOI: 10.1080/10426507.2023.2210725
AbstractSome new aryl sulfones containing a cyclic imide moiety were synthesized using a cesium salt of Dawson-type tungstophosphoric acid (Cs5HP2W18O62) as an efficient catalyst under ultrasound irradiation. This efficient method affords the desired products in one step with high chemical yields. All structures of the products were proven by mass spectrometry and 1H and 13C NMR spectroscopy. The submission of the molecules to the Molinspiration software showed that they fulfill Lipinski’s rule of five. Moreover, molecular docking studies performed on the compounds against Staphylococcus aureus tyrosyl-tRNA synthetase and Candida albicans dihydrofolate reductase revealed the potential binding mode of the ligands to the sites of the appropriate targets. Some compounds were evaluated in vitro as antimicrobial agents against 16 strains. The results indicate that the tested molecules show a good activity at low concentrations (minimum inhibitory concentration = 0.125 µg/mL) against selected microbial strains.
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The significant effect of K+ counterion in the enhancement of physicochemical and structural properties of amorphous aluminosilicates xerogels used as catalysts in the transesterification of waste frying oils
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-05-11 , DOI: 10.1080/10426507.2023.2210246
AbstractWith the aim of better directing the polycondensation of oligomers during the synthesis of amorphous aluminosilicate xerogels by the sol-gel process using Na2SiO3, we reinforced the sols with K+ counterion and studied its effect on the physicochemical and structural properties of the xerogels using XRD, FTIR, N2 physisorption, SEM, EDX, and TGA techniques as well as quantitative analysis of the acid sites by N-butylamine adsorption followed by potentiometric titration. Based on the results, the introduction of K+ generated xerogels with good porosity and conferred resistance to matrix cracking. The amorphous character of the xerogels did not change after adding K+. FTIR spectra showed that the composition of the xerogels was improved after the addition of K+. Cation exchange and sulfur removal were much more efficient in the presence of K+ which improved the acidity of the xerogels. The best percentages of Si and Al were observed at the Na+/K+ ratios of 4 and 1.The enhanced xerogel prepared with Na+/K+ ratio of 1 gave a biodiesel yield of 80.44% at the optimum parameters and was used for three reaction cycles without significant loss of biodiesel yield.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, ANALYTICAL 分析化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
13.20 33 Science Citation Index Expanded Not
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